4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-oxadiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the benzamide core: This can be done through an amidation reaction, where the oxadiazole derivative is reacted with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide may be studied for its potential biological activity. Compounds with similar structures have shown promise as antimicrobial or anticancer agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the oxadiazole ring and the fluorophenyl group suggests it might interact with biological targets in unique ways, potentially leading to new drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific molecular targets, while the fluorophenyl group might enhance its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
4-(N,N-diallylsulfamoyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorophenyl group in 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which can be crucial for its biological activity and industrial applications.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h3-12H,1-2,13-14H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRRAEUKBADABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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